3,3'-Diheptylthiacarbocyanine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diheptylthiacarbocyanine iodide: is a cyanine dye primarily used for measuring membrane potential. It is known for its high sensitivity and specificity in detecting changes in membrane potential, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diheptylthiacarbocyanine iodide typically involves the condensation of heptyl-substituted benzothiazole with a suitable aldehyde under basic conditions. The reaction is followed by the addition of iodine to form the iodide salt. The general reaction conditions include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of 3,3’-Diheptylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate bulk quantities of reactants
Continuous stirring: To ensure uniform mixing
Controlled temperature: To maintain optimal reaction conditions
Purification: Using recrystallization or chromatography techniques to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diheptylthiacarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other anions like chloride or bromide using appropriate halide salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions
Reduction: Sodium borohydride; methanol or ethanol as solvent
Substitution: Sodium chloride, sodium bromide; aqueous or alcoholic medium
Major Products:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiacarbocyanine derivatives
Substitution: Formation of corresponding halide salts
Scientific Research Applications
3,3’-Diheptylthiacarbocyanine iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for studying molecular interactions and dynamics.
Biology: Employed in measuring membrane potential in cells and organelles.
Medicine: Utilized in diagnostic assays to detect changes in cellular membrane potential, which can indicate various physiological and pathological conditions.
Industry: Applied in the development of sensors and imaging techniques for quality control and monitoring processes.
Mechanism of Action
The mechanism of action of 3,3’-Diheptylthiacarbocyanine iodide involves its ability to integrate into lipid bilayers of cell membranes. Upon integration, the dye responds to changes in membrane potential by altering its fluorescence properties. The molecular targets include:
Lipid bilayers: The dye interacts with the hydrophobic regions of the lipid bilayer.
Membrane proteins: It may also interact with membrane proteins that influence membrane potential.
The pathways involved include:
Fluorescence quenching: Changes in membrane potential lead to quenching or enhancement of fluorescence.
Energy transfer: The dye can participate in energy transfer processes within the membrane.
Comparison with Similar Compounds
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Dipropylthiadicarbocyanine iodide
- 3,3’-Dipentylthiadicarbocyanine iodide
Comparison:
- 3,3’-Diheptylthiacarbocyanine iodide has longer alkyl chains compared to its ethyl, propyl, and pentyl counterparts, which can influence its integration into lipid bilayers and its fluorescence properties.
- Uniqueness: The heptyl chains provide enhanced hydrophobic interactions, making it more suitable for certain applications where deeper integration into lipid bilayers is required.
Properties
IUPAC Name |
(2Z)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIIDBGAPSEKOV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41IN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746748 |
Source
|
Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-88-0 |
Source
|
Record name | 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.